Home > Products > Screening Compounds P78320 > Bicyclo[3.2.0]heptan-6-one
Bicyclo[3.2.0]heptan-6-one -

Bicyclo[3.2.0]heptan-6-one

Catalog Number: EVT-1598185
CAS Number:
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bicyclo[3.2.0]heptan-6-one is a bicyclic compound characterized by a unique structure that includes a seven-membered ring with a ketone functional group. This compound has garnered attention in organic chemistry due to its potential applications in synthetic pathways and medicinal chemistry.

Source

Bicyclo[3.2.0]heptan-6-one can be synthesized through various chemical reactions, including the reduction of dichlorobicyclo[3.2.0]heptan-6-one and the addition of benzaldehydes to bicyclo[3.2.0]heptan-6-ones. Its derivatives have been explored for their biological activities, including potential anticancer properties .

Classification

Bicyclo[3.2.0]heptan-6-one belongs to the class of bicyclic ketones, which are organic compounds containing two fused rings and a carbonyl group (C=O). Its classification within organic chemistry highlights its structural complexity and reactivity.

Synthesis Analysis

Methods

The synthesis of bicyclo[3.2.0]heptan-6-one can be achieved through several methodologies:

  1. Reduction of Dichlorobicyclo[3.2.0]heptan-6-one: This involves the use of zinc powder in acetic acid, where dichlorobicyclo[3.2.0]heptan-6-one is treated under reflux conditions to yield bicyclo[3.2.0]heptan-6-one with an approximate yield of 60% .
  2. Addition Reactions: The compound can also be synthesized via base-catalyzed Claisen-Schmidt condensation, where benzaldehyde derivatives are added to bicyclo[3.2.0]heptan-6-one under ethanol conditions, leading to various arylidene derivatives .

Technical Details

The synthesis typically involves careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity of the final product.

Molecular Structure Analysis

Structure

Bicyclo[3.2.0]heptan-6-one features a bicyclic framework with the following characteristics:

  • Molecular Formula: C7_7H8_8O
  • Molecular Weight: Approximately 112 g/mol
  • Structural Representation: The compound consists of two fused cyclopentane rings with a ketone group at the 6-position.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecular structure, revealing distinct chemical shifts that correspond to the hydrogen and carbon environments within the molecule:

  • Proton NMR (400 MHz, CDCl3_3): Key signals include δ 3.52–3.50 (m, 1H), 2.87–2.85 (m, 1H), and 1.82–1.51 (m, 5H) .
Chemical Reactions Analysis

Reactions

Bicyclo[3.2.0]heptan-6-one participates in various chemical transformations:

  1. Baeyer-Villiger Oxidation: This microbial reaction can convert bicyclo[3.2.0]heptan-6-one into lactones with high enantiomeric excess, showcasing its utility in asymmetric synthesis .
  2. Further Derivatization: The compound can undergo condensation reactions leading to more complex structures with potential biological activity .

Technical Details

The efficiency of these reactions often depends on the choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent.

Mechanism of Action

Process

The mechanism by which bicyclo[3.2.0]heptan-6-one exerts its effects in biological systems is not fully elucidated but may involve interactions at the molecular level that influence enzyme activity or receptor binding.

Data

Research indicates that derivatives of bicyclo[3.2.0]heptan-6-one exhibit promising anticancer properties through mechanisms that may include apoptosis induction or cell cycle arrest .

Physical and Chemical Properties Analysis

Physical Properties

Bicyclo[3.2.0]heptan-6-one is typically encountered as a colorless liquid with distinct physical characteristics:

  • Boiling Point: Approximately 120 °C
  • Density: Around 1 g/cm³

Chemical Properties

The compound is reactive due to its ketone group, making it susceptible to nucleophilic attacks and facilitating various chemical transformations.

Applications

Scientific Uses

Bicyclo[3.2.0]heptan-6-one has several applications in scientific research:

  1. Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  2. Medicinal Chemistry: Its derivatives are being investigated for their potential therapeutic effects, particularly in cancer treatment .
Historical Evolution and Discovery of Bicyclo[3.2.0]carbocyclic Systems

Serendipitous Synthesis and Early Industrial Interest (1960s–1970s)

The discovery of bicyclo[3.2.0]heptan-6-one frameworks emerged unexpectedly during mid-1960s pharmaceutical research at Pfizer. While attempting to synthesize piperitenone via geranic acid self-condensation, researchers inadvertently used a batch contaminated with silver oxide residues, yielding an unexpected cyclobutanone derivative identified as 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one (Figure 1d) alongside the target product. This serendipitous isolation marked the first confirmed synthesis of an oxy-functionalized bicyclo[3.2.0]carbocyclic compound, initially characterized as a racemic mixture and valued for its strained cyclobutanone ring [2].

This finding spurred investigations into natural occurrences. By 1967, academic-industry collaborations between the University of Arizona and du Pont de Nemours identified enantiopure forms: (+)-D-filifolone ([α]²⁴ +307°) from Zieria smithii and (−)-L-filifolone ([α]²⁵ −270°) from Artemisia filifolia. These discoveries confirmed the existence of enantiocomplementary bicyclo[3.2.0]heptanones in nature, though broader screening revealed fewer than 60 natural products containing this motif—mostly tricyclic derivatives [2]. Despite initial industrial interest, neither Pfizer nor du Pont prioritized these scaffolds, considering them esoteric until Corey’s prostaglandin synthesis reignited attention.

  • Table 1: Early Bicyclo[3.2.0]heptan-6-one Derivatives
    CompoundSource/Synthesis MethodOptical RotationSignificance
    4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-oneSilver oxide-contaminated geranic acid reactionRacemicFirst synthetic bicyclo[3.2.0]ketone
    (+)-D-FilifoloneZieria smithii (Australian citrus bush)[α]²⁴ +307°First natural enantiopure isolate
    (−)-L-FilifoloneArtemisia filifolia (Arizona sand sage)[α]²⁵ −270°Enantiocomplementary natural variant
    RaikovenalEuplotus raikovi (marine ciliate)Not reportedUnfused bicyclic without cyclobutanone

Role in Prostaglandin and Thromboxane Synthon Development

The landscape shifted dramatically in 1969 with E.J. Corey’s seminal synthesis of prostaglandins PGE₂ and PGF₂α, which featured bicyclic lactone intermediates termed "Corey lactones" (Figure 3A). This work highlighted the strategic value of bicyclo[3.2.0]heptan-6-ones as precursors to stereodefined prostaglandin synthons. Specifically, 7,7-dichlorobicyclo[3.2.0]heptan-6-one served as a linchpin for lactonization routes to these lactones (Figure 3B), enabling efficient access to the cyclopentane core of prostaglandins [2] [6].

Throughout the 1970s, chemists exploited the strain inherent in the cyclobutanone ring to achieve regioselective rearrangements. S.M. Roberts demonstrated that 3-endo-alkoxy-2-exo-bromobicyclo[3.2.0]heptan-6-ones undergo base-induced rearrangement to 5-endo-alkoxy-7-anti-cyanobicyclo[2.2.1]heptan-2-ones—advanced intermediates for prostanoid synthesis [3]. Concurrently, photochemical reactions of bicyclo[3.2.0]heptanones were employed in total syntheses, as illustrated by the 1980 synthesis of PGF₂α from cyclopentadiene. Here, irradiation of a bicyclic ketone in aqueous solution, followed by Wittig olefination, delivered the target prostaglandin [5]. These methodologies extended to thromboxanes and clavulones, though early routes predominantly yielded racemic mixtures, underscoring the need for enantioselective methods [2].

  • Table 2: Bicyclo[3.2.0]heptan-6-one Derivatives in Prostanoid Synthesis
    SynthonTarget MoleculeKey Transformation(s)Reference
    7,7-Dichlorobicyclo[3.2.0]heptan-6-oneCorey lactoneLactonization [2] [6]
    3-endo-Alkoxy-2-exo-bromo derivativeBicyclo[2.2.1]heptanonesCyanide-assisted rearrangement [3]
    Photolyzed bicyclo[3.2.0]heptan-6-onePGF₂αAqueous irradiation → Wittig olefination [5]
    5-Benzyloxymethyl derivativeCorey lactone analoguesChemoenzymatic desymmetrization [6]

Transition from Chemocatalytic to Biocatalytic Methodologies

The limitations of chemocatalysis in controlling stereoselectivity prompted a shift toward biocatalysis in the 1980s–1990s. Initial efforts focused on alcohol dehydrogenases (ADHs), exemplified by Roger Newton’s work using microbial ADHs to reduce bicyclic ketones to chiral alcohols. However, Baeyer-Villiger monooxygenases (BVMOs) soon emerged as superior catalysts due to their ability to insert oxygen enantioselectively, converting ketones to esters or lactones—critical for lactone-rich prostanoid precursors [2].

Stanley Roberts and Roland Furstoss pioneered BVMO applications with bicyclo[3.2.0]heptanones. Furstoss’s group demonstrated that cyclopentanone monooxygenase (CPMO) from Pseudomonas sp. could achieve >99% enantiomeric excess (ee) in the oxidation of meso-bicyclic ketones to lactones (Table 3). Concurrently, Roberts developed membrane reactors for cofactor recycling, enabling NADPH-dependent BVMOs to operate efficiently in artificial cascades [2] [8]. This biocatalytic approach proved indispensable for synthesizing enantiopure prostaglandin E (PGE) intermediates, where traditional methods failed.

By the 2000s, redox-neutral cascades integrating ADHs and BVMOs became prominent. ADHs oxidized alcohols to ketones while reducing NAD⁺ to NADH; BVMOs consumed the ketone and NADH to form lactones, regenerating NAD⁺. This closed-loop system minimized cofactor waste and maximized atom economy, epitomizing sustainable methodology [2] [7].

  • Table 3: Biocatalytic Transformations of Bicyclo[3.2.0]heptan-6-ones
    Enzyme ClassExample EnzymeReactionEnantioselectivityApplication
    Alcohol dehydrogenaseHorse liver ADH (HLADH)Ketone → alcoholVariableChiral alcohol synthons
    Baeyer-Villiger monooxygenaseCyclopentanone monooxygenaseKetone → regioisomeric lactones>99% eeProstaglandin E lactones
    Cyclohexanone monooxygenaseAcinetobacter CHMODesymmetrization of meso-bicycloheptanones>99% eeCorey lactone precursors
    Coupled systemADH + BVMOAlcohol → ketone → lactone (+ cofactor recycling)>99% eeRedox-neutral PGF₂α synthesis

Compilation of Bicyclo[3.2.0]heptan-6-one Derivatives

  • Table 4: Key Compounds in the Evolution of Bicyclo[3.2.0]heptan-6-one Chemistry
    Compound NameChemical Structure HighlightsRole in Synthesis
    4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-oneCyclobutanone fused to cyclohepteneInitial synthetic lead (Pfizer, 1960s)
    7,7-Dichlorobicyclo[3.2.0]heptan-6-oneDichlorinated cyclobutanoneCorey lactone precursor
    1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-oneMethyl-substituted unsaturated ketoneModel for chemoenzymatic studies
    3-endo-Alkoxy-2-exo-bromobicyclo[3.2.0]heptan-6-oneFunctionalized for rearrangementProstanoid ring-expansion intermediate
    5-Benzyloxymethylbicyclo[3.2.0]hept-3-en-6-oneBenzyl-protected hydroxymethyl derivativePGF₂α intermediate via biocatalysis
    Bicyclo[3.2.0]heptane lactoneγ-Lactone fused to cyclobutaneDirect precursor to prostaglandin analogs

Properties

Product Name

Bicyclo[3.2.0]heptan-6-one

IUPAC Name

bicyclo[3.2.0]heptan-6-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c8-7-4-5-2-1-3-6(5)7/h5-6H,1-4H2

InChI Key

XADFSXKNPLLSDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)C2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.